5-benzyl-1H-pyrazole
Overview
Description
5-Benzyl-1H-pyrazole is a derivative of pyrazole, a class of N-heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
5-Benzyl-1H-pyrazole, also known as 3-benzylpyrazole, is a compound that has been studied for its potential biological activitiesSimilar compounds such as benzimidazole derivatives have been reported to have anticancer properties . They have been found to inhibit tumor progression through various mechanisms . Another study suggests that pyrazole-containing compounds may interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit significant growth inhibition against certain types of cells . This suggests that this compound might interact with its targets, leading to changes that inhibit cell growth.
Biochemical Pathways
This interference leads to the death of the pathogen .
Result of Action
Related compounds have shown promising results in inhibiting cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions and ruthenium-catalyzed hydrogen transfer reactions are used to produce various substituted pyrazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidative cyclization reactions can be used to introduce additional functional groups into the pyrazole ring.
Reduction: Reduction reactions can convert pyrazole derivatives into pyrazolines, which are also biologically active.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as aryl halides and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can produce various N-aryl or N-alkyl pyrazoles .
Scientific Research Applications
Comparison with Similar Compounds
Indazole: A benzo-fused pyrazole derivative with significant pharmacological activities.
Pyrazoline: A reduced form of pyrazole with similar biological activities.
Imidazole: Another N-heterocyclic compound with two nitrogen atoms, but in different positions compared to pyrazole.
Uniqueness: 5-Benzyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The benzyl group at the 5-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5-benzyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-7H,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGWHSLIOZEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32251-82-4 | |
Record name | 5-benzyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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